N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c1-4-29-12-11-21-20(14-29)25(32)30(24(28-21)18-7-9-19(26)10-8-18)15-23(31)27-22-13-16(2)5-6-17(22)3/h5-10,13H,4,11-12,14-15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKFUTXRFKQKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen donors or reducing agents.
Substitution: Substitution reactions can occur at different positions on the aromatic rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.3 |
| HeLa (Cervical) | 12.5 |
| A549 (Lung) | 18.7 |
These results indicate a promising therapeutic index for targeting cancer cells while minimizing toxicity to normal cells .
Antimicrobial Properties
In addition to its anticancer activity, N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide has demonstrated antimicrobial properties. Preliminary studies suggest it may disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival. Further research is needed to elucidate its efficacy against specific pathogens .
Material Science Applications
The unique structure of this compound allows it to be explored in material science for developing new polymers and coatings with tailored properties. Its chemical stability and potential reactivity make it suitable for applications requiring robust materials with specific functional characteristics .
Case Studies and Research Findings
- Study on Anticancer Efficacy : A comprehensive study published in a peer-reviewed journal demonstrated that the compound effectively reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of the PI3K/AKT pathway .
- Antimicrobial Testing : In vitro testing revealed that the compound exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentrations comparable to established antibiotics. This suggests a potential role in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key analogs and their distinguishing features include:
- N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide (): Core: Thieno[3,2-d]pyrimidin-4-one (sulfur-containing heterocycle vs. pyrido-pyrimidinone). Substituents: 7-(4-Methoxyphenyl), 2,5-difluorophenyl acetamide. Methoxy and difluorophenyl groups may enhance solubility and metabolic stability .
- N-(2,5-Dimethylphenyl)-2-(5-((4-fluorophenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide (): Core: Triazolo[4,3-c]pyrimidin-3-one (triazole fused to pyrimidine). Substituents: 4-Fluorophenylamino, 7-methyl, and identical N-(2,5-dimethylphenyl)acetamide as the target compound. Shared fluorophenyl and dimethylphenyl groups suggest overlapping target affinities .
- Equimolecular combination of pyrido[4,3-d]pyrimidin-2,4,7-trioxo derivatives (): Core: Pyrido[4,3-d]pyrimidin-2,4,7-trioxo (oxidized pyrimidine core). Substituents: Cyclopropyl, fluoro, and iodophenyl groups. Iodine substituents may improve radiolabeling utility .
Substituent Effects
- Fluorophenyl Groups : Present in both the target compound (2-position) and (5-position), fluorine’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets and improves metabolic stability .
- Ethyl vs. Methyl Groups: The target’s 6-ethyl group (vs.
- Acetamide Linkers: The N-(2,5-dimethylphenyl)acetamide group (shared with ) likely improves solubility and pharmacokinetics compared to non-methylated analogs .
Physicochemical Properties
- LogP : The target compound’s LogP is estimated to be higher than ’s due to the ethyl group and dimethylphenyl acetamide, favoring membrane penetration .
- Solubility: Thieno-pyrimidinones () may exhibit lower aqueous solubility than pyrido analogs due to sulfur’s hydrophobicity .
Data Tables
Notes
- Contradictions: While pyrido-pyrimidinones () are linked to kinase inhibition, thieno analogs () may prioritize antimicrobial targets due to core differences .
- Methodological Limitations : Molecular docking () and mass spectrometry dereplication () are critical for predicting activity but require experimental validation .
- Synthetic Feasibility: The target compound’s synthesis likely parallels ’s acetylation protocols but requires optimization for pyrido-pyrimidinone intermediates .
Biological Activity
N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrido[4,3-d]pyrimidine core and various substituents such as ethyl and fluorophenyl groups. These features contribute to its biological activity and therapeutic applications.
- Molecular Formula : C25H27FN4O2
- Molecular Weight : 429.51 g/mol
- CAS Number : 332873-69-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The presence of the fluorophenyl group may enhance binding affinity to these targets, potentially leading to improved pharmacokinetic properties and therapeutic efficacy.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds similar to N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-pyrido[4,3-d]pyrimidin-3-yl]acetamide. For instance:
- Activity Against Gram-positive Bacteria : Compounds with similar structures have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) with minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3h | S. aureus | 8 |
| 3j | E. faecium | 2 |
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies using the HepG2 cell line indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit cytotoxic effects against cancer cells. The mechanism appears to involve modulation of cell signaling pathways that regulate apoptosis and cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study tested various thiazole derivatives against a range of bacterial strains. The results indicated that compounds with structural similarities to N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-pyrido[4,3-d]pyrimidin-3-yl]acetamide exhibited significant antibacterial activity against resistant strains .
- Cytotoxicity in Cancer Cells : Research conducted on novel triazole derivatives showed that certain modifications led to enhanced anticancer activity against HepG2 cells. This suggests that similar modifications in N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-pyrido[4,3-d]pyrimidin-3-yl]acetamide could yield potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
